molecular formula C14H10ClN3OS B11509432 (4-Chlorophenyl)(5-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

(4-Chlorophenyl)(5-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B11509432
M. Wt: 303.8 g/mol
InChI Key: WDAMKDURCVARQH-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZOYL)-5-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in its structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZOYL)-5-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the desired product . The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yield.

    Room temperature: The reaction is carried out at room temperature, making it energy-efficient.

    No catalyst required: The reaction proceeds without the need for a catalyst, reducing the cost and environmental impact.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZOYL)-5-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Sulfoxides and sulfones: Formed through oxidation reactions.

    Amines and alcohols: Formed through reduction reactions.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-(4-CHLOROBENZOYL)-5-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZOYL)-5-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-CHLOROBENZOYL)-5-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE stands out due to its unique combination of a triazole ring and a chlorobenzoyl group, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound in scientific research.

Properties

Molecular Formula

C14H10ClN3OS

Molecular Weight

303.8 g/mol

IUPAC Name

(4-chlorophenyl)-(5-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

InChI

InChI=1S/C14H10ClN3OS/c1-9-3-2-4-12-16-14(20)18(17(9)12)13(19)10-5-7-11(15)8-6-10/h2-8H,1H3

InChI Key

WDAMKDURCVARQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=S)N(N12)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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